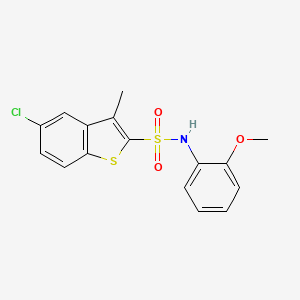

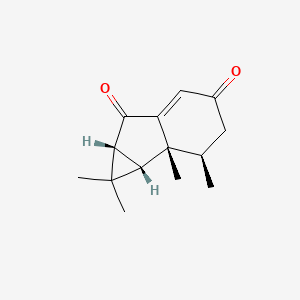

Nardoaristolone B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

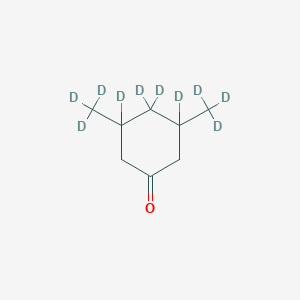

Nardoaristolon B ist eine Sesquiterpenoidverbindung, die aus der Pflanze Nardostachys chinensis isoliert wurde, die in den Himalaya-Bergen heimisch ist . Diese Verbindung zeigt eine schützende Wirkung auf die Verletzung von Kardiomyozyten bei neugeborenen Ratten .

Herstellungsmethoden

Die erste enantioselektive Totalsynthese von Nardoaristolon B wurde unter Verwendung einer enantio- und diastereoselektiven Kupfer(I)-katalysierten konjugierten Addition/Enolat-Fängerreaktion und einer Gold(I)-katalysierten oxidativen Cyclisierung durchgeführt . Der Syntheseweg umfasst die konjugierte Methylierung von 2-Methyl-2-Cyclohexenon bei 35 °C, gefolgt von einer α-Alkylierung mit Methallyliodid unter hoher Konzentration und einem 1:1-Gemisch aus HMPA/THF vor der Zugabe von Methyllithium . Die Reaktion verläuft mit einem enantiomeren Überschuss von 91-92 % und einem diastereomeren Verhältnis von 3:1 .

Vorbereitungsmethoden

The first enantioselective total synthesis of Nardoaristolone B was accomplished using an enantio- and diastereoselective copper(I)-catalyzed conjugate addition/enolate trapping sequence and a gold(I)-catalyzed oxidative cyclization . The synthetic route involves the conjugate methylation of 2-methyl-2-cyclohexenone at 35°C, followed by α-alkylation using methallyl iodide under high concentration and a 1:1 mixture of HMPA/THF before the addition of methyllithium . The reaction proceeds with 91-92% enantiomeric excess and 3:1 diastereomeric ratio .

Analyse Chemischer Reaktionen

Nardoaristolon B unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Gold(I)-katalysierte oxidative Cyclisierung ist ein Schlüsselschritt in seiner Synthese.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Derivate zu erhalten.

Substitution: Der α-Alkylierungsschritt in seiner Synthese beinhaltet Substitutionsreaktionen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Kupfer(I)-Katalysatoren, Gold(I)-Katalysatoren, Methallyliodid und Methyllithium . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind enantiomerenangereichert Nardoaristolon B und seine Analoga .

Wissenschaftliche Forschungsanwendungen

Nardoaristolon B hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Mechanismus, durch den Nardoaristolon B seine schützenden Wirkungen auf Kardiomyozyten ausübt, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. detaillierte Untersuchungen seines genauen Wirkmechanismus laufen noch .

Wirkmechanismus

The mechanism by which Nardoaristolone B exerts its protective effects on cardiomyocytes involves its interaction with specific molecular targets and pathways. detailed studies on its exact mechanism of action are still ongoing .

Vergleich Mit ähnlichen Verbindungen

Nardoaristolon B ist strukturell mit anderen Aristolantyp-Sesquiterpenoiden verwandt, wie z. B. Aristolon, 1α,2β-Dihydroxyaristolon und 9-Epidebilon . Diese Verbindungen teilen ein ähnliches Sesquiterpenoidgerüst, unterscheiden sich jedoch in ihren funktionellen Gruppen und biologischen Aktivitäten .

Eigenschaften

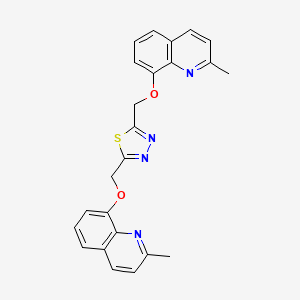

Molekularformel |

C14H18O2 |

|---|---|

Molekulargewicht |

218.29 g/mol |

IUPAC-Name |

(1aS,1bR,2R,6aR)-1,1,1b,2-tetramethyl-1a,2,3,6a-tetrahydrocyclopropa[a]indene-4,6-dione |

InChI |

InChI=1S/C14H18O2/c1-7-5-8(15)6-9-11(16)10-12(13(10,2)3)14(7,9)4/h6-7,10,12H,5H2,1-4H3/t7-,10-,12+,14+/m1/s1 |

InChI-Schlüssel |

JFKBBEXHGRBITG-KGGBIUIESA-N |

Isomerische SMILES |

C[C@@H]1CC(=O)C=C2[C@]1([C@H]3[C@@H](C2=O)C3(C)C)C |

Kanonische SMILES |

CC1CC(=O)C=C2C1(C3C(C2=O)C3(C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2,1,3-benzothiadiazol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]-N-(3-fluorophenyl)ethanethioamide](/img/structure/B12396714.png)